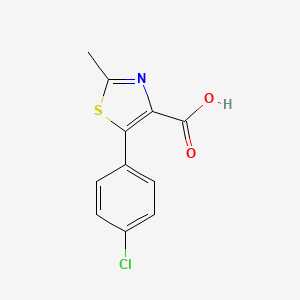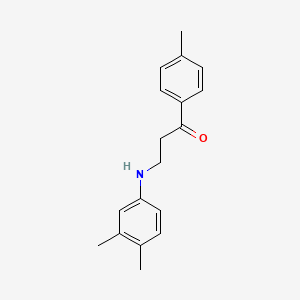![molecular formula C12H7BrF3NO B3037258 1-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-2,2,2-trifluoro-1-ethanone CAS No. 477848-98-9](/img/structure/B3037258.png)
1-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-2,2,2-trifluoro-1-ethanone
Vue d'ensemble
Description
1-(1-(4-bromophenyl)-1H-pyrrol-2-yl]-2,2,2-trifluoro-1-ethanone (1-BPPE) is an important synthetic intermediate for the preparation of a variety of pharmaceuticals and other chemicals. It is a novel compound with a wide range of applications in the field of medicinal chemistry and drug discovery. 1-BPPE has been found to exhibit a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. Additionally, 1-BPPE has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease.
Applications De Recherche Scientifique
Pyrrole-based Compounds in Drug Discovery
Pyrrole and its derivatives are prominent in drug discovery programs due to their wide range of therapeutic activities. The pyrrole ring, being a common N-heterocyclic motif, is explored in several therapeutic areas, and a significant number of pyrrole-based drugs have made it to the market. This highlights the pyrrole nucleus's pharmaceutical and pharmacological significance as a pharmacophore unit in many drugs, which remains a focal point for medicinal chemists (Li Petri et al., 2020).
Brominated Compounds in Environmental Studies
Brominated flame retardants (BFRs), including novel brominated compounds, are recognized for their widespread environmental distribution due to their use in industrial and consumer products. Their environmental persistence, bioaccumulation, and potential toxicity call for continuous research on their occurrence, environmental fate, and effects. This emphasizes the importance of studying brominated compounds like "1-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-2,2,2-trifluoro-1-ethanone" for environmental health and safety (Zuiderveen et al., 2020).
Application in Material Science
Compounds containing pyrrole units, such as calix[4]pyrroles, are used in the self-assembly of supramolecular capsules due to their ease of synthesis and structural analogy with calix[4]arenes. These capsules have potential applications in material science, demonstrating the versatility of pyrrole-based compounds in designing new materials with specific functionalities (Ballester, 2011).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
Mode of Action
A related compound, brorphine, has been found to inhibit the enzymatic activity of thioredoxin reductase (trxr) and topoisomerase ib (topo ib) . The affinity of Brorphine for TrxR suggests metal binding to a selenol residue in the active site of the enzyme .
Biochemical Pathways
Inhibition of trxr and topo ib could contribute to the mechanism of cytotoxic action of related compounds . TrxR is a selenoenzyme essential for antioxidant defense and redox homeostasis, and Topo IB is an enzyme that alters the topologic states of DNA during transcription .
Result of Action
Related compounds have shown cytotoxic activity against certain cell lines .
Propriétés
IUPAC Name |
1-[1-(4-bromophenyl)pyrrol-2-yl]-2,2,2-trifluoroethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrF3NO/c13-8-3-5-9(6-4-8)17-7-1-2-10(17)11(18)12(14,15)16/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZJLPLHNUOFFPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C(=O)C(F)(F)F)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001183508 | |
| Record name | 1-[1-(4-Bromophenyl)-1H-pyrrol-2-yl]-2,2,2-trifluoroethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001183508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
477848-98-9 | |
| Record name | 1-[1-(4-Bromophenyl)-1H-pyrrol-2-yl]-2,2,2-trifluoroethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477848-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[1-(4-Bromophenyl)-1H-pyrrol-2-yl]-2,2,2-trifluoroethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001183508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




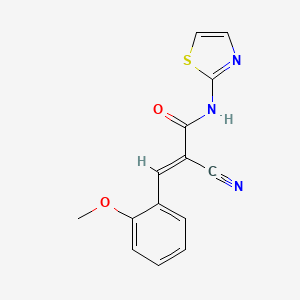
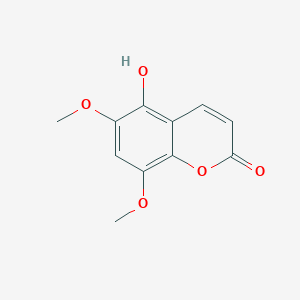


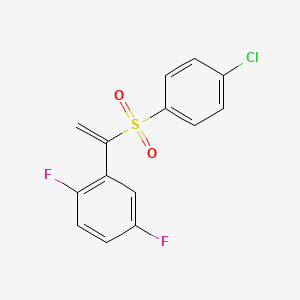
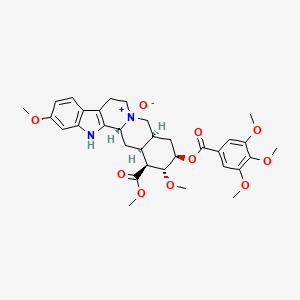
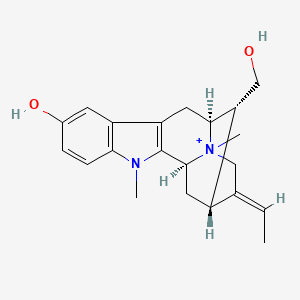
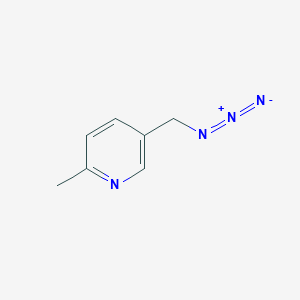
![2,3-Dihydro-1H-benzo[d]imidazole](/img/structure/B3037191.png)

![6-Bromoimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B3037194.png)
